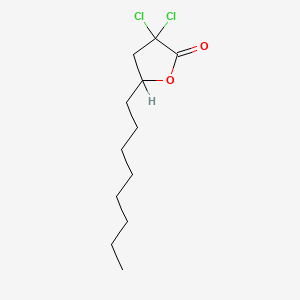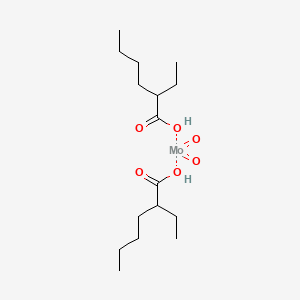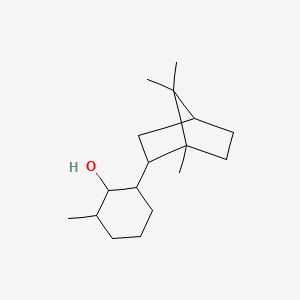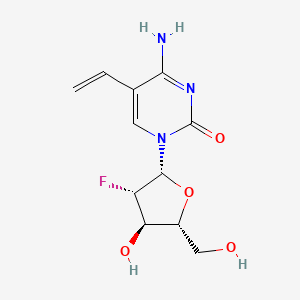
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is a synthetic nucleoside analog. This compound is structurally similar to natural nucleosides but has been modified to include a fluorine atom and a vinyl group. These modifications enhance its stability and biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine typically involves multiple steps:
Glycosylation: The arabinofuranosyl moiety is attached to the cytosine base through a glycosylation reaction. This step often requires the use of a protected sugar derivative and a suitable catalyst.
Vinylation: The vinyl group is introduced through a vinylation reaction, which can be facilitated by using vinyl halides and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated nucleoside derivatives.
Substitution: Formation of substituted nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine involves its incorporation into nucleic acids. The fluorine atom enhances its stability, while the vinyl group allows for additional interactions with biological targets. This compound can inhibit DNA synthesis and induce apoptosis in cancer cells by interfering with the replication machinery .
Vergleich Mit ähnlichen Verbindungen
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analog with similar antitumor activity.
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine: Shares structural similarities but lacks the vinyl group.
Uniqueness: 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-vinylcytosine is unique due to the presence of both the fluorine atom and the vinyl group. These modifications enhance its biological activity and stability, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
95740-16-2 |
|---|---|
Molekularformel |
C11H14FN3O4 |
Molekulargewicht |
271.24 g/mol |
IUPAC-Name |
4-amino-5-ethenyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14FN3O4/c1-2-5-3-15(11(18)14-9(5)13)10-7(12)8(17)6(4-16)19-10/h2-3,6-8,10,16-17H,1,4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 |
InChI-Schlüssel |
JGMINUKHOITSQF-IBCQBUCCSA-N |
Isomerische SMILES |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Kanonische SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


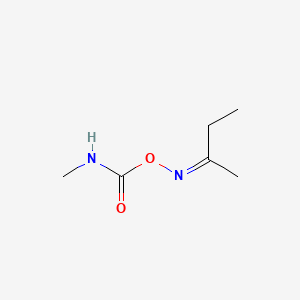
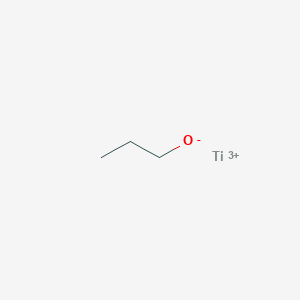

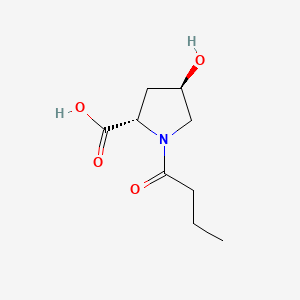
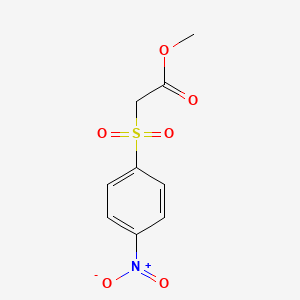
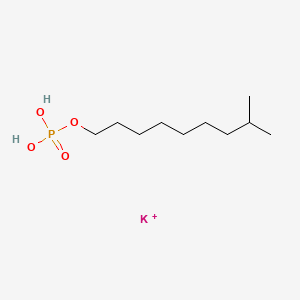
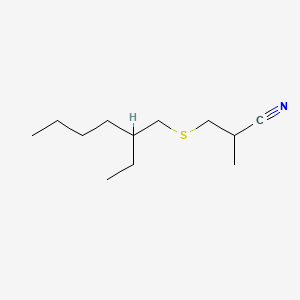
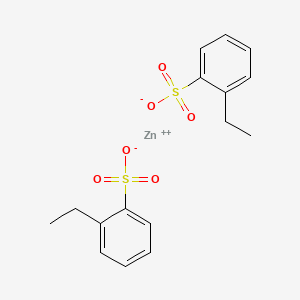
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)


